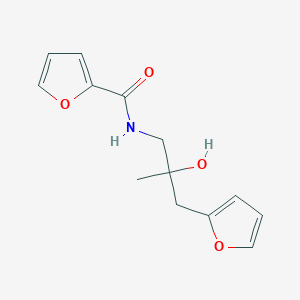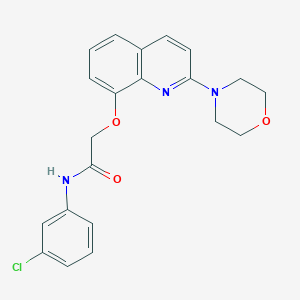
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile, also known as DMTA, is a highly potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. DMTA has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Mechanistic Insights
- The synthesis and reactions of benzoylnitrile oxides, including compounds structurally related to "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile," have been extensively studied. For example, nitrosation of dimethylphenacylsulfonium bromide leads to various products through 1,3-dipolar cycloadditions, showcasing the compound's utility in organic synthesis and the exploration of reaction mechanisms (Otsuji et al., 1971).
Cytotoxic Activities and Anticancer Potential
- A series of acrylonitriles, substituted with different heterocycles, exhibited significant in vitro cytotoxic potency against human cancer cell lines. These studies highlight the potential of acrylonitrile derivatives, similar in structure to "(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile," as anticancer agents (Sa̧czewski et al., 2004).
Photochemical Applications
- Pyrazoline derivatives, which share structural motifs with the compound of interest, have been studied for their dynamic and static photoinduced birefringence, indicating potential applications in photonic devices (Szukalski et al., 2015).
Reduction Reactions and Derivative Formation
- The reduction of similar acrylonitriles has yielded amino-prop-1-ene derivatives, showcasing the versatility of these compounds in synthetic chemistry and the potential for creating novel molecules with unique properties (Frolov et al., 2005).
Eigenschaften
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-7-8-15(9-14(13)2)18-12-26-20(22-18)17(11-21)10-16-5-3-4-6-19(16)23(24)25/h3-10,12H,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYLYVKZIHXVSZ-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2688422.png)
![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2688427.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2688430.png)

![N-(4-ethoxyphenyl)sulfonyl-N-[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2688432.png)


![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/no-structure.png)
![Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B2688440.png)


